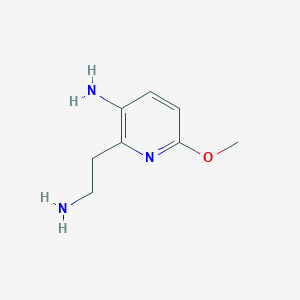![molecular formula C20H24N2 B13946734 3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 63978-04-1](/img/structure/B13946734.png)
3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with a benzhydryl group and a diazabicyclo[3.2.1]octane core.
Méthodes De Préparation
The synthesis of 3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying biological activity and interactions with various biomolecules.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione: This compound has a similar bicyclic structure but with different substituents.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: Another related compound with a different functional group arrangement. The uniqueness of this compound lies in its specific benzhydryl and methyl substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63978-04-1 |
|---|---|
Formule moléculaire |
C20H24N2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H24N2/c1-21-18-12-13-19(21)15-22(14-18)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3 |
Clé InChI |
VPIRVRHBFOMBQB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



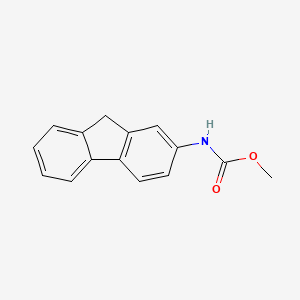
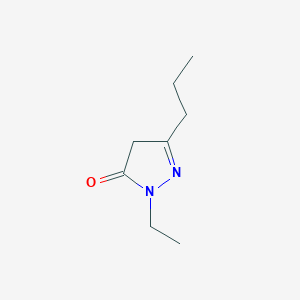
![tert-Butyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13946674.png)
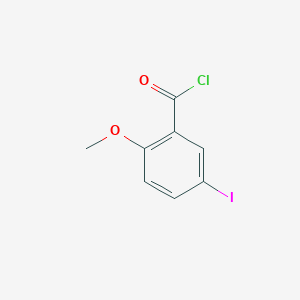
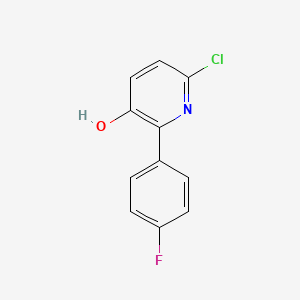
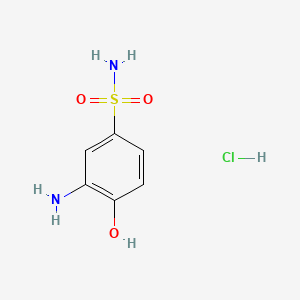
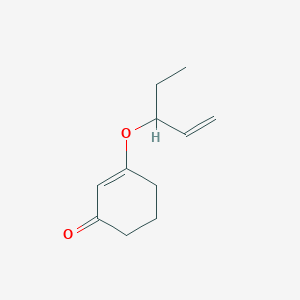
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
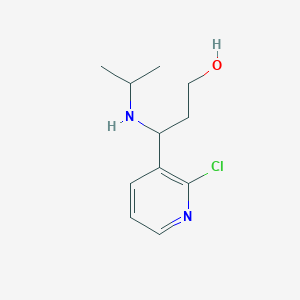

![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
